BenchChemオンラインストアへようこそ!

1H-spiro[2??,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride

Medicinal Chemistry Synthetic Chemistry Lead Optimization

This 1H‑spiro[2,1‑benzothiazole‑3,4′‑piperidine]‑2,2‑dione hydrochloride (C₁₁H₁₅ClN₂O₂S, MW 274.76) is the definitive spiro‑sulfone building block for medicinal chemistry. Its unsubstituted piperidine NH and sulfonamide NH provide two orthogonal diversification points for parallel library synthesis, while the fully oxidized sulfone avoids the metabolic liability of thioether analogs. Critically, the unprotected piperidine differentiates it from N‑Boc/N‑benzyl congeners, preserving lead‑like logD. As a discontinued scaffold, gram‑scale delivery within 8–12 weeks validates a CRO's competency for complex spiro‑cyclic sulfonamides.

Molecular Formula C11H15ClN2O2S
Molecular Weight 274.77 g/mol
Cat. No. B8214773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-spiro[2??,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride
Molecular FormulaC11H15ClN2O2S
Molecular Weight274.77 g/mol
Structural Identifiers
SMILESC1CNCCC12C3=CC=CC=C3NS2(=O)=O.Cl
InChIInChI=1S/C11H14N2O2S.ClH/c14-16(15)11(5-7-12-8-6-11)9-3-1-2-4-10(9)13-16;/h1-4,12-13H,5-8H2;1H
InChIKeyQTYUQJIAROFUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Spiro[2,1-benzothiazole-3,4'-piperidine]-2,2-dione Hydrochloride: Procuring the Unsubstituted Sulfone Scaffold


1H‑spiro[2,1‑benzothiazole‑3,4′‑piperidine]‑2,2‑dione hydrochloride (free‑base formula C₁₁H₁₄N₂O₂S, MW 274.76 g mol⁻¹ as the HCl salt) is a rigid spirocyclic building block that fuses a benzothiazole‑2,2‑dioxide (cyclic sulfonamide) with a piperidine ring through a single quaternary carbon . The hydrochloride salt affords a defined, crystalline stoichiometry suitable for quantitative solid‑state characterization and reproducible solution‑phase chemistry [1]. Unlike reduced benzothiazole analogs (thioethers) or N‑substituted piperidine variants, the unsubstituted sulfone provides a distinct hydrogen‑bond‑donor capacity (sulfonamide NH) and a permanently charged secondary amine (pH‑dependent) that are critical for tuning solubility and target engagement in medicinal‑chemistry campaigns [2].

Why 1H‑Spiro[2,1‑benzothiazole‑3,4′-piperidine]‑2,2‑dione Hydrochloride Cannot Be Swapped for Common Analogs


In‑class benzothiazole‑piperidine spiro compounds cannot be interchanged casually because minor structural perturbations (oxidation state at sulfur, N‑substitution pattern, or aromatic halogenation) create orthogonal physicochemical profiles that directly govern binding‑site complementarity, pharmacokinetic stability, and synthetic tractability. The target compound bears a fully oxidized sulfone (S,O₂) that is absent in the corresponding thioether analog (CAS 63208‑95‑7), altering H‑bond‑acceptor geometry, dipole moment, and metabolic susceptibility . Moreover, the unprotected piperidine NH differentiates it from N‑Boc or N‑benzyl congeners that require deprotection steps, introduce steric bulk, and shift log D by > 1 logarithm unit . Substituting the unsubstituted benzothiazole core with a 4‑fluoro variant changes the electrostatic potential of the aromatic ring, a known modulator of π‑stacking interactions in kinase and GPCR pockets [1]. Consequently, procurement of the exact spiro‑sulfone hydrochloride is essential to preserve the quantitative structure‑activity relationships established in lead‑optimisation programmes.

Quantitative Differentiation of 1H‑Spiro[2,1‑benzothiazole‑3,4′-piperidine]‑2,2‑dione Hydrochloride from Closest Analogs


Molecular Weight and Salt Stoichiometry Comparison: Unsubstituted HCl Salt vs. N‑Benzyl Free Base

The target hydrochloride possesses a molecular weight of 274.76 g mol⁻¹, which is 21.67 g mol⁻¹ (‑7.3 %) lower than that of 1′‑benzyl‑3H‑spiro[1,3‑benzothiazole‑2,4′‑piperidine] (296.43 g mol⁻¹), the most commonly stocked spiro‑benzothiazole‑piperidine building block . The smaller mass directly translates to a higher mole‑per‑gram inventory value for solution‑phase parallel synthesis and reduces the compound‑per‑well burden in high‑throughput screening logistics.

Medicinal Chemistry Synthetic Chemistry Lead Optimization

Sulfur Oxidation State Differentiates Sulfone Reactivity and Hydrogen‑Bonding Capacity from Thioether Analogs

The target compound incorporates a cyclic sulfonamide (S,O₂) whereas the closest commercially available spiro‑benzothiazoline analog (CAS 63208‑95‑7) exists as a thioether (S) . The sulfone group imparts two strong hydrogen‑bond‑acceptor atoms (O═S═O) and increases the calculated polar surface area by approximately 17 Ų relative to the thioether, as estimated from the ZINC‑derived SMILES (O=S1(=O)Nc2ccccc2C12CCNCC2) [1]. This difference is pharmacologically relevant: in a related benzothiazole‑piperidine CCR3 antagonist series, oxidation of a thioether to the sulfone altered receptor residence time and reduced CYP3A4‑mediated clearance by > 2‑fold, a class‑level observation that underscores the utility of the pre‑oxidised scaffold [2].

Structure-Activity Relationship Chemical Biology Pharmacokinetics

Unprotected Piperidine NH Offers Immediate Synthetic Derivatization Without Deprotection Overhead

The target compound bears a free secondary amine on the piperidine ring, in contrast to the tert‑butyl carbamate (Boc)‑protected analog (CAS 1221792‑85‑3, MW 306.42 g mol⁻¹) . Boc deprotection typically requires strong acid (TFA or HCl/dioxane), adds 2‑4 h of processing time, and can generate tert‑butyl cation side‑products that complicate purification [1]. Bypassing this step reduces the synthesis cycle time by approximately 15‑20 % for amide‑coupling or reductive‑amination library protocols and eliminates the risk of incomplete deprotection that would confound biological assay interpretation.

Synthetic Chemistry High-Throughput Chemistry Library Design

Absence of Aromatic Fluorine Avoids Halogen‑Mediated Pharmacokinetic and Toxicology Liabilities

The 4‑fluoro‑1H‑spiro[benzo[c]isothiazole‑3,4′‑piperidine] 2,2‑dioxide hydrochloride analog (C₁₁H₁₃FN₂O₂S·HCl, MW 292.75 g mol⁻¹) contains a fluorine substituent that increases the molecular weight by 17.99 g mol⁻¹ and elevates lipophilicity (predicted Δclog P ≈ +0.4) relative to the target . While fluorine can improve metabolic stability in certain contexts, it also raises the risk of time‑dependent CYP inhibition and idiosyncratic toxicity, liabilities that are absent in the unsubstituted parent [1]. For early‑stage hit‑to‑lead programs, the non‑fluorinated scaffold provides a cleaner baseline pharmacokinetic profile, enabling de‑risked exploration of substitution vectors.

Drug Metabolism Toxicology Physicochemical Property Optimization

Discontinuation Status Elevates Procurement Urgency and Defines Inventory Strategy

As of the last verified catalog update (2019), the target compound was marked ‘Discontinued’ across all available pack sizes (100 mg, 250 mg, 500 mg, 1 g) at CymitQuimica, the primary European distributor of the Fluorochem‑sourced material . In contrast, the 4‑fluoro analog and the Boc‑protected congener remain listed as ‘Available’ from multiple suppliers, ensuring continuous supply . The discontinuous status of the target necessitates last‑time‑buy provisioning or bespoke custom synthesis, which typically commands a 2‑ to 3‑fold premium and 8‑12‑week lead time relative to catalogue‑stocked analogs. This supply‑chain constraint must be factored into project timelines and budget planning.

Supply Chain Procurement Chemical Inventory Management

High‑Value Application Scenarios for 1H‑Spiro[2,1‑benzothiazole‑3,4′-piperidine]‑2,2‑dione Hydrochloride


Synthesis of spiro‑benzothiazole‑sulfone libraries for CCR3 and chemokine receptor antagonist screening

The scaffold’s sulfonamide NH and unsubstituted piperidine provide two orthogonal diversification points for parallel amide‑coupling and sulfonamide alkylation, generating 50‑ to 200‑member libraries in a single work‑package [1]. The lower MW and tPSA of the target relative to N‑benzyl analogs (see Evidence Item 1 and 2) keep library members within lead‑like property space, maximizing the probability of identifying potent, selective CCR3 hits with acceptable PK profiles.

Construction of fragment‑based screening sets requiring rigid, three‑dimensional sulfonamide‑containing cores

With a molecular weight of 274.76 g mol⁻¹ and three‑dimensional spiro architecture, the compound fits the ‘fragment’ sweet spot (MW < 300, clog P < 3) as defined by the Rule‑of‑Three criteria [2]. Its sulfone oxygen atoms serve as strong H‑bond acceptors for fragment‑growing campaigns targeting kinase hinge regions or protease oxyanion holes, where the pre‑oxidised sulfur avoids the metabolic liability of thioether oxidation (see Evidence Item 2).

Pharmacokinetic baseline studies comparing unsubstituted and 4‑fluoro benzothiazole‑spiro‑piperidine matched pairs

The 17.99 g mol⁻¹ MW decrement and Δclog P of approximately ‑0.4 relative to the 4‑fluoro analog (Evidence Item 4) make the target the ideal negative control for assessing the impact of fluorine substitution on microsomal stability and CYP inhibition. Researchers can procure both compounds (the 4‑fluoro analog remains commercially available ) and conduct head‑to‑head intrinsic clearance assays in human liver microsomes to deconvolute the role of aryl fluorination in metabolic fate.

Custom synthesis feasibility studies for scale‑up of discontinued spiro‑benzothiazole building blocks

Given the ‘Discontinued’ status of the target (Evidence Item 5), this compound represents a case study for evaluating contract research organization (CRO) capabilities in re‑synthesising complex spiro‑cyclic sulfonamides from 2‑aminothiophenol and N‑protected piperidin‑4‑one precursors. Successful gram‑scale delivery within an 8‑12‑week lead window validates a supplier’s competency for future custom synthesis needs of related, proprietary spiro‑scaffolds.

Quote Request

Request a Quote for 1H-spiro[2??,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.